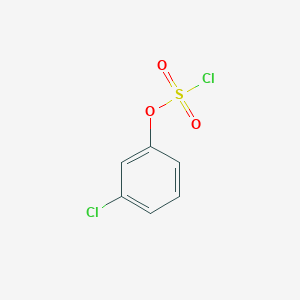

3-Chlorophenyl chloranesulfonate

Description

3-Chlorophenyl chloranesulfonate (hypothetical structure: ClSO3-C6H4-3-Cl) is a sulfonate ester derivative where the 3-chlorophenyl group is linked to a chlorosulfonyloxy (ClSO3) moiety. Sulfonate esters of this type are typically synthesized via reactions between chlorosulfonic acid (ClSO3H) and phenolic derivatives under controlled conditions, often in the presence of bases like K2CO3 to drive the reaction . Such compounds are intermediates in organic synthesis, pharmaceuticals, and agrochemicals due to their reactivity as leaving groups or electrophilic agents.

Properties

Molecular Formula |

C6H4Cl2O3S |

|---|---|

Molecular Weight |

227.06 g/mol |

IUPAC Name |

1-chloro-3-chlorosulfonyloxybenzene |

InChI |

InChI=1S/C6H4Cl2O3S/c7-5-2-1-3-6(4-5)11-12(8,9)10/h1-4H |

InChI Key |

BAGMKQGEOVIGND-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chlorophenyl chloranesulfonate typically involves the reaction of 3-chlorophenol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction can be represented as follows:

3-Chlorophenol+Chlorosulfonic acid→3-Chlorophenyl chloranesulfonate+Hydrochloric acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and solvents can also enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-Chlorophenyl chloranesulfonate undergoes various chemical reactions, including:

Substitution Reactions: The chloranesulfonate group can be substituted by nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to yield sulfonamides.

Hydrolysis: In the presence of water, this compound can hydrolyze to form 3-chlorophenol and sulfuric acid.

Common Reagents and Conditions

Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.

Oxidizing Agents: Like potassium permanganate or hydrogen peroxide, are used for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride, are employed in reduction reactions.

Major Products

The major products formed from these reactions include various sulfonate derivatives, sulfonic acids, and sulfonamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Chlorophenyl chloranesulfonate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chlorophenyl chloranesulfonate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, enzymes, and other cellular components, affecting their function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Chlorophenyl Trifluoromethanesulfonate (Triflate)

- Structure : C7H4ClF3O3S (MW: 260.62 g/mol)

- CAS No.: 86364-03-6

- Key Properties : A thermally stable triflate ester with strong electron-withdrawing trifluoromethylsulfonyl (CF3SO3) group. Widely used in cross-coupling reactions (e.g., Suzuki, Heck) due to its superior leaving-group ability compared to tosylates or mesylates .

- Applications : Intermediate in pharmaceuticals and materials science.

Chloromethyl Chlorosulfate

- Structure : ClSO3CH2Cl (MW: 179.53 g/mol)

- CAS No.: 49715-04-0

- Key Properties : A chlorinated sulfonate ester with dual reactivity (alkylating and sulfonating agent). Highly toxic and moisture-sensitive, requiring strict handling protocols .

- Applications : Restricted to controlled industrial or laboratory use as a chemical intermediate.

Methyl 2-(3-(Chlorosulfonyl)phenyl)acetate

- Structure : C9H9ClO4S (MW: 248.69 g/mol)

- CAS No.: 259191-92-9

- Key Properties : Combines a chlorosulfonyl (ClSO2) group with an ester functionality. Acts as a precursor for sulfonamide or sulfonate derivatives via nucleophilic substitution .

- Applications : Used in peptide synthesis and polymer chemistry.

(3-Chlorophenyl)methanesulfonyl Chloride

- Structure : ClC6H4CH2SO2Cl (MW: 239.12 g/mol)

- Key Properties : A sulfonyl chloride with a 3-chlorobenzyl substituent. Reacts with amines to form sulfonamides, a common motif in antimicrobial agents .

- Applications : Intermediate in antibiotic derivatives (e.g., ciprofloxacin analogs with MIC values <1 μM against Staphylococcus aureus) .

3-Chlorophenyl Methyl Sulfone

- Structure : C7H7ClO2S (MW: 190.65 g/mol)

- CAS No.: 21383-00-6

- Key Properties : A sulfone derivative with a 3-chlorophenyl group. Sulfones are chemically inert compared to sulfonates but serve as stable electron-deficient aromatic systems in catalysis .

Comparative Data Table

*Hypothetical structure inferred from analogs.

Key Research Findings

- Synthetic Efficiency : Sulfonate esters with electron-withdrawing groups (e.g., CF3 in triflates) exhibit faster reaction kinetics in nucleophilic substitutions compared to chlorosulfonates .

- Biological Activity : 3-Chlorophenyl derivatives in sulfonamides and sulfones demonstrate enhanced antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus with MIC values as low as 0.4 μM) .

- Reactivity Trends : Chlorosulfonates (e.g., chloromethyl chlorosulfate) are more reactive but less stable than sulfones, requiring stringent handling to avoid hydrolysis .

Biological Activity

3-Chlorophenyl chloranesulfonate is a compound of interest in various biological and chemical applications due to its unique structural properties and biological activities. This article delves into the biological activity of this compound, summarizing findings from diverse sources, including synthesis methods, antiviral properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its chlorinated phenyl group attached to a sulfonate moiety. The molecular formula can be represented as . The presence of chlorine atoms in the structure enhances its reactivity, making it a useful intermediate in organic synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₄Cl₂O₃S |

| Molecular Weight | 215.07 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Antiviral Activity

Research has indicated that compounds similar to this compound exhibit significant antiviral activity. For instance, studies on related sulfonamide derivatives have shown their efficacy against the Tobacco Mosaic Virus (TMV). In a study, several synthesized sulfonamide derivatives were tested for their antiviral properties, revealing that certain modifications in the aromatic substituents significantly influenced their activity against TMV. Notably, compounds with a 3-chlorophenyl group demonstrated promising inhibition rates, comparable to established antiviral agents like ningnanmycin .

Table 2: Antiviral Activity of Sulfonamide Derivatives

| Compound | Concentration (mg/mL) | Inhibition Rate (%) |

|---|---|---|

| 7a | 0.5 | 50 |

| 7b | 0.5 | 48 |

| 7c | 0.5 | 30 |

The mechanism by which these compounds exert their antiviral effects is thought to involve the inhibition of viral replication processes. The sulfonamide moiety may interact with viral proteins or nucleic acids, disrupting essential functions required for viral propagation . This suggests that further exploration into the structure-activity relationships (SAR) of these compounds could yield new antiviral agents.

Study on Antiviral Efficacy

In a significant case study, researchers synthesized a series of sulfonamide derivatives and evaluated their effectiveness against TMV using a half-leaf method. Among the tested compounds, those containing the 3-chlorophenyl substituent exhibited inhibition rates exceeding 50%, indicating strong potential for further development as antiviral therapeutics .

Synthesis and Screening

The synthesis of these compounds involved multiple steps starting from commercially available precursors. The final products were characterized using techniques such as NMR and mass spectrometry to confirm their structures before biological testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.